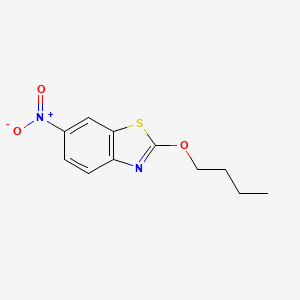

2-Butoxy-6-nitro-1,3-benzothiazole

Description

Overview of 1,3-Benzothiazole Heterocycles in Contemporary Chemical Research

The 1,3-benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of heterocyclic chemistry. benthamscience.comwikipedia.org This structural motif is not merely a synthetic curiosity but is found in a variety of natural products and serves as a crucial pharmacophore in medicinal chemistry. benthamscience.comresearchgate.net The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms impart unique electronic and biological properties to benzothiazole (B30560) derivatives, making them a focal point of extensive research. chemistryjournal.netnih.gov

Benzothiazole and its analogues have demonstrated a broad spectrum of pharmacological activities. researchgate.netpcbiochemres.com Their applications span various therapeutic areas, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govmdpi.com The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a vast library of compounds with diverse biological functions. benthamscience.comnih.gov Beyond pharmaceuticals, benzothiazole derivatives are integral to the development of dyes, photographic sensitizers, and materials with unique optoelectronic properties. pcbiochemres.commdpi.com

Importance of Substituent Effects on Benzothiazole Core Reactivity

The chemical reactivity and biological activity of the benzothiazole core are profoundly influenced by the nature and position of its substituents. nih.gov The introduction of different functional groups onto the benzothiazole skeleton can modulate its electronic distribution, steric hindrance, and lipophilicity, thereby fine-tuning its interaction with biological targets. vulcanchem.com For instance, electron-donating groups can enhance the nucleophilicity of the heteroatoms, while electron-withdrawing groups can increase the acidity of protons on the ring or make the ring susceptible to nucleophilic attack. rsc.org

Systematic studies on substituted benzothiazoles have revealed that modifications at the C-2 and C-6 positions are particularly significant in altering their biological profiles. benthamscience.com The electronic properties of substituents on the benzene ring can influence the reactivity of the thiazole ring and vice versa, a phenomenon transmitted through the fused π-system. Understanding these substituent effects is paramount for the rational design of novel benzothiazole-based compounds with desired chemical and biological properties.

Specific Research Focus: 2-Butoxy-6-nitro-1,3-benzothiazole as a Model System

To systematically investigate the interplay of electronic and steric effects on the benzothiazole framework, this compound emerges as a compelling model system. This compound incorporates two key substituents at strategic positions: a butoxy group at the 2-position and a nitro group at the 6-position. vulcanchem.com

The butoxy group, an electron-donating and sterically bulky substituent, is expected to influence the molecule's solubility and conformational flexibility. vulcanchem.com Conversely, the nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzothiazole core, making it more electron-deficient. vulcanchem.comontosight.ai The presence of both an electron-donating group on the thiazole part and an electron-withdrawing group on the benzene part creates a "push-pull" electronic environment within the molecule.

The synthesis of this compound can be conceptually approached through established methods for benzothiazole formation. A common synthetic route involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carboxylic acid derivative. vulcanchem.comnih.gov In this specific case, the reaction would likely involve a 2-amino-5-nitrothiophenol and a butoxycarbonyl-containing reagent.

While extensive experimental data specifically for this compound is not widely available in the public domain, its structure allows for predictions based on the known chemistry of related compounds. For example, the nitro group is known to be a good leaving group in nucleophilic aromatic substitution reactions on some nitrothiazole systems. rsc.org The butoxy group, being an ether linkage, might be susceptible to cleavage under harsh acidic or basic conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5407-58-9 |

|---|---|

Molecular Formula |

C11H12N2O3S |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

2-butoxy-6-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C11H12N2O3S/c1-2-3-6-16-11-12-9-5-4-8(13(14)15)7-10(9)17-11/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

VUIYBOLQYRHLEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Butoxy 6 Nitro 1,3 Benzothiazole

Mechanistic Investigations of Benzothiazole (B30560) Ring Annulation

The formation of the benzothiazole scaffold is a critical aspect of its chemistry, typically achieved through various cyclization strategies. vulcanchem.com

Radical-mediated reactions offer a powerful route for the synthesis of the benzothiazole ring system. One such method involves the visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles. organic-chemistry.org This process proceeds through the radical cyclization of thioanilides, utilizing molecular oxygen as the terminal oxidant in what is considered a green chemical process. organic-chemistry.org

Another approach involves the generation of acyl radicals from α-keto acids, which can then participate in the formation of the benzothiazole ring. organic-chemistry.org Furthermore, the cyclization of imidoyl radicals, formed from the reaction of isocyanides with radical initiators, presents another pathway to benzothiazole derivatives. organic-chemistry.org The cyclization of benzyne (B1209423) intermediates through radical pathways has also been reported as a method for constructing the benzothiazole skeleton. ijper.org

Table 1: Examples of Radical Pathways in Benzothiazole Synthesis

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Photoredox Catalysis | Thioanilides | Visible Light, Sensitizer, O₂ | 2-Substituted Benzothiazoles |

| Acyl Radical Generation | α-Keto Acids, 2-Aminobenzenethiols | Stainless-Steel Driven, Room Temp | 2-Arylbenzothiazoles |

The synthesis of the benzothiazole ring commonly involves intramolecular cyclization of thioformanilides or related precursors. organic-chemistry.org A primary and widely used method is the condensation reaction between 2-aminobenzenethiol and various carbonyl compounds such as aldehydes, carboxylic acids, or their derivatives. vulcanchem.comijper.orgnih.gov For instance, the reaction of 2-aminobenzenethiol with 4-nitrobenzaldehyde, catalyzed by ammonium (B1175870) chloride in DMSO, yields 2-(4-nitrophenyl)benzo[d]thiazole. nih.gov This reaction is a classic example of cyclocondensation, where the thiol group acts as a nucleophile attacking the carbonyl carbon, followed by dehydration to form the thiazole (B1198619) ring.

Computational studies have shed light on the reactivity of the benzothiazole nucleus. For substituted derivatives, the C6 carbon has been identified as the most electrophilic site, while the N3 nitrogen atom consistently acts as the most nucleophilic site across various benzothiazole molecules. researchgate.net The displacement of a nitro group at the 2-position of a benzothiazole ring by nucleophiles like alkoxides proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism. rsc.org

Reactivity of the Butoxy Group at the 2-Position

The butoxy group attached to the C2 position of the benzothiazole ring significantly influences the molecule's properties and reactivity.

The C2 position of the benzothiazole ring is susceptible to nucleophilic attack. While 2-alkoxybenzothiazoles can be formed by the reaction of 2-nitro or 2-halobenzothiazoles with alkoxides, this indicates that the alkoxy group can also act as a leaving group. rsc.org Consequently, the butoxy group in 2-Butoxy-6-nitro-1,3-benzothiazole is susceptible to displacement by other nucleophiles.

Hydrolysis, involving the cleavage of the ether linkage by water, can occur, particularly under acidic conditions which would protonate the nitrogen atom and activate the ring towards nucleophilic attack. This would result in the formation of 6-nitro-1,3-benzothiazol-2(3H)-one and butanol. Similarly, transalkylation reactions are plausible, where another alcohol or alkoxide ion could displace the butoxy group to form a new 2-alkoxybenzothiazole derivative.

The stability of the 2-butoxy group is contingent on the reaction environment. The C-O bond is generally stable under neutral and basic conditions at moderate temperatures. The electron-donating nature of the butoxy group can slightly destabilize the C2 carbon towards nucleophilic attack compared to an unsubstituted C2, but the strong electron-withdrawing effect of the 6-nitro group counteracts this, making the C2 position electrophilic. The steric hindrance provided by the butyl chain offers some kinetic stability against nucleophilic attack compared to smaller alkoxy groups. vulcanchem.com

Table 2: Predicted Stability of the 2-Butoxy Group

| Condition | Stability | Potential Reaction |

|---|---|---|

| Acidic (e.g., aq. HCl) | Low | Hydrolysis to 6-nitro-1,3-benzothiazol-2(3H)-one |

| Basic (e.g., aq. NaOH) | Moderate | Potential for slow hydrolysis at high temperatures |

| Neutral (e.g., water) | High | Generally stable |

Reactivity of the Nitro Group at the 6-Position

The nitro group at the 6-position is a dominant feature in the reactivity profile of this compound. As a potent electron-withdrawing group, it significantly influences the electronic distribution of the entire benzothiazole ring system. vulcanchem.comontosight.ai This electronic pull makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack. The presence of a nitro group at the C-6 position has been found to enhance the antiproliferative activity of benzothiazole derivatives. nih.gov

A primary reaction of the aromatic nitro group is its reduction to an amino group. This transformation is a key step in the synthesis of various functionalized benzothiazoles, such as 6-aminobenzothiazole (B108611) derivatives, which can serve as precursors for further chemical modifications. mdpi.com For example, 6-nitro-2-aminobenzothiazole can be reduced to the corresponding 6-amino derivative, which is then used in further synthetic steps. mdpi.com

Furthermore, the nitro group itself can be a site of reaction. Chelated ester enolates have been shown to react with aromatic nitro compounds in a 1,3-addition fashion directly at the nitro group. organic-chemistry.org This reaction yields N-arylhydroxylamine derivatives. The efficiency of such reactions is often enhanced by the presence of electron-withdrawing substituents on the aromatic ring, suggesting that the 6-nitro group of the benzothiazole would be reactive towards strong C-nucleophiles. organic-chemistry.org

Reduction Pathways of the Nitro Group

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, typically yielding the corresponding amino group. This conversion is crucial for the synthesis of various derivatives, as the resulting amino group can be readily functionalized. For this compound, the reduction would lead to the formation of 6-amino-2-butoxy-1,3-benzothiazole. Several established methods for the reduction of aromatic nitro groups are applicable.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst.

Typical Reaction Conditions:

Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are frequently employed.

Solvent: Ethanol (B145695), methanol, or ethyl acetate (B1210297) are common solvents.

Pressure and Temperature: The reaction can often be carried out at atmospheric pressure and room temperature, although elevated pressures and temperatures may be used to increase the reaction rate.

Chemical Reduction: A variety of chemical reducing agents can also be used to convert the nitro group to an amine.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

Stannous Chloride (SnCl₂): This reagent is a milder alternative and is often used for the selective reduction of nitro groups in the presence of other reducible functional groups. The reaction is typically carried out in an acidic medium or in a solvent like ethanol.

Sodium Dithionite (B78146) (Na₂S₂O₄): In a study on a similar benzothiazole derivative, sodium dithionite was successfully used for the conversion of a nitro group to an amino group. biosynth.com This reagent is often used in aqueous or mixed aqueous-organic solvent systems.

The choice of reduction method can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Representative Reduction Pathways for Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 6-amino-2-butoxy-1,3-benzothiazole |

| Sn, HCl | Ethanol | Reflux | 6-amino-2-butoxy-1,3-benzothiazole |

| SnCl₂·2H₂O | Ethanol | Reflux | 6-amino-2-butoxy-1,3-benzothiazole |

| Na₂S₂O₄ | Water/Dioxane | 80 °C | 6-amino-2-butoxy-1,3-benzothiazole |

Note: The data in this table is illustrative and based on general methods for aromatic nitro group reduction and findings for analogous compounds.

Influence on Aromatic Electrophilic/Nucleophilic Substitution

The substitution pattern on the benzene (B151609) ring of this compound significantly influences its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The benzothiazole ring system is generally less reactive towards electrophilic substitution than benzene itself. Furthermore, the presence of the strongly electron-withdrawing nitro group at position 6 deactivates the benzene ring towards electrophilic attack. The nitro group is a meta-directing deactivator. The butoxy group at position 2 is an ortho-, para-directing activator; however, its influence is on the thiazole ring and less so on the benzene ring for electrophilic substitution. Therefore, electrophilic aromatic substitution on the benzene moiety of this compound is expected to be difficult and would likely require harsh reaction conditions. If a reaction were to occur, the electrophile would be directed to the positions ortho to the activating butoxy group (if considering the entire heterocyclic system) or meta to the deactivating nitro group (positions 5 and 7). However, the deactivating effect of the nitro group is generally dominant, making such reactions unfavorable. vulcanchem.com

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the benzothiazole ring, enhanced by the powerful electron-withdrawing nitro group, makes the molecule susceptible to nucleophilic aromatic substitution. There are two potential sites for nucleophilic attack: the benzene ring and the thiazole ring.

On the Benzene Ring: The positions ortho and para to the nitro group (positions 5 and 7) are activated for nucleophilic attack. A suitable leaving group at one of these positions would facilitate substitution.

On the Thiazole Ring: The carbon atom at position 2 is a key site for nucleophilic attack in benzothiazoles. In a study on 2-nitrobenzothiazole, it was found that the nitro group at the 2-position can act as a leaving group in the presence of nucleophiles like alkoxides and piperidine. rsc.org While the butoxy group in this compound is not as good a leaving group as a nitro group, under certain conditions, it could potentially be displaced by a strong nucleophile. The rate of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Predicted Reactivity towards Aromatic Substitution

| Reaction Type | Reactivity | Directing Influence |

| Electrophilic | Low | Nitro group (meta-directing) |

| Nucleophilic | Moderate to High | Nitro group (activates ortho/para positions) |

Functional Group Transformations and Derivatization Reactions of this compound

The functional groups of this compound provide several avenues for derivatization, primarily through reactions involving the nitro group (after reduction) and potentially the butoxy group.

Derivatization of the Amino Group:

The reduction of the nitro group to 6-amino-2-butoxy-1,3-benzothiazole opens up a wide range of possibilities for further functionalization of the amino group.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt can then be used in various subsequent reactions, such as the Sandmeyer reaction to introduce a range of substituents (e.g., -Cl, -Br, -CN) or azo coupling reactions.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Transformations involving the Butoxy Group:

The 2-butoxy group is an ether linkage and can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding 2-hydroxy-6-nitro-1,3-benzothiazole (which would likely exist in its tautomeric 2-oxo form). However, these conditions might also affect other parts of the molecule. As mentioned earlier, nucleophilic displacement of the butoxy group is also a possibility with strong nucleophiles.

Table 3: Potential Derivatization Reactions of 6-Amino-2-butoxy-1,3-benzothiazole

| Reagent | Reaction Type | Product Class |

| Acetyl chloride | Acylation | Amide |

| Benzenesulfonyl chloride | Sulfonylation | Sulfonamide |

| NaNO₂, HCl | Diazotization | Diazonium Salt |

| Alkyl halide | Alkylation | Alkylated Amine |

Note: This table illustrates potential reactions of the amino derivative.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Analysis

In a hypothetical ¹H NMR spectrum of 2-Butoxy-6-nitro-1,3-benzothiazole, the signals would be expected in distinct regions. The aromatic protons on the benzothiazole (B30560) ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. The protons of the butoxy group would be found in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the oxygen (O-CH₂) would be the most downfield of the aliphatic signals, likely in the δ 4.0-4.5 ppm range. The subsequent methylene groups would appear progressively more upfield, with the terminal methyl group (CH₃) being the most shielded and appearing around δ 0.9-1.0 ppm. Spin-spin coupling would be observed between adjacent non-equivalent protons, providing connectivity information.

¹³C NMR Spectroscopy: Carbon Environments and Connectivity

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the aromatic ring would resonate at lower field (δ 110-160 ppm). The carbon bearing the nitro group and the carbons of the thiazole (B1198619) moiety would be significantly shifted. The four distinct carbon signals of the butoxy group would appear in the upfield region (δ 10-70 ppm), with the carbon attached to the oxygen (O-CH₂) being the most deshielded.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and confirm the structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, confirming the sequence of the butoxy chain and the relative positions of protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection of the butoxy group to the C2 position of the benzothiazole ring and confirming the positions of the substituents on the benzene (B151609) ring.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

The nitro group (NO₂), which exhibits strong, distinct asymmetric and symmetric stretching vibrations, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The C-O stretching of the butoxy ether linkage, expected in the 1000-1300 cm⁻¹ region.

The C=N stretching of the thiazole ring, usually appearing in the 1500-1650 cm⁻¹ range.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching from the butoxy group, just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the 6-nitro-1,3-benzothiazole core would be expected to absorb UV or visible light. The presence of the nitro group, an auxochrome, would likely shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to the unsubstituted benzothiazole. The electronic spectrum is useful for confirming the presence of the conjugated aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₁₁H₁₂N₂O₃S) and exact mass. Common fragmentation pathways for such a molecule could include the loss of the butoxy side chain, cleavage of the butyl group, and loss of the nitro group or its components (e.g., NO, NO₂). Analysis of these fragment ions would help to verify the different parts of the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been publicly reported. Detailed crystallographic data, including its crystal system, space group, unit cell parameters, and specific molecular geometry, remains to be elucidated through future experimental work.

However, valuable insights into the probable structural characteristics of this compound can be inferred from the crystallographic studies of closely related nitro-substituted benzothiazole derivatives. These studies provide a foundational understanding of how the benzothiazole core and its substituents influence the solid-state packing and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

While specific data for this compound is unavailable, analysis of similar structures, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, reveals a tendency to crystallize in monoclinic or orthorhombic systems. mdpi.com For example, the ortho- and meta-nitro isomers of N-(benzo[d]thiazol-2-yl)benzamide crystallize in the monoclinic system with P21/n and C2/c space groups, respectively, while the para-nitro isomer adopts an orthorhombic system with a Pbcn space group. mdpi.com It is plausible that this compound would adopt a similar crystal system, likely of low symmetry, due to the presence of the flexible butoxy group and the polar nitro group.

Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is expected to be non-planar. The benzothiazole ring system itself is relatively planar, but the substituents at the 2- and 6-positions will introduce significant conformational flexibility.

The butoxy group at the 2-position, with its rotatable C-C and C-O single bonds, will likely adopt a staggered conformation to minimize steric hindrance. The dihedral angles between the benzothiazole ring and the butoxy chain will be a key feature of its molecular structure.

The nitro group at the 6-position is also likely to be twisted out of the plane of the benzene ring. In the related compound 6-Nitro-1,3-benzothiazole-2(3H)-thione, the nitro group is twisted by 5.5(1)° from the plane of the attached benzene ring. nih.gov A similar, if not greater, twist would be anticipated for this compound to alleviate potential steric clashes with adjacent atoms.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. While it lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the butoxy and nitro groups are expected to play a role in stabilizing the crystal lattice.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are pivotal in predicting the geometry, electronic properties, and spectroscopic parameters of compounds like 2-Butoxy-6-nitro-1,3-benzothiazole.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the benzothiazole (B30560) core and the flexible butoxy side chain.

Table 1: Predicted General Geometrical Trends for this compound

| Parameter | Predicted Trend | Rationale |

| Benzothiazole Core | Largely planar | The fused aromatic and thiazole (B1198619) rings favor a flat structure. |

| Butoxy Chain Conformation | Extended or folded | Rotation around C-C and C-O single bonds allows for multiple conformers. The lowest energy conformer will likely minimize steric hindrance. |

| Nitro Group Orientation | Slightly twisted from the benzene (B151609) plane | Steric interactions with adjacent atoms may cause a minor out-of-plane twist, as seen in related nitro-benzothiazole structures. nih.gov |

This table is based on general principles of computational chemistry and data from related molecules, as specific data for this compound is not available.

The electronic structure of a molecule is key to understanding its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to absorb light.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating butoxy group would raise the energy of the HOMO. The interplay of these two groups will determine the final HOMO-LUMO gap. Quantum chemical calculations for similar nitrobenzothiazoles suggest that the butoxy group can influence the electronic properties. For instance, it has been suggested that the butoxy group in this compound could lead to a tunable HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO | Primarily localized on the benzothiazole ring and the oxygen atom of the butoxy group. | The electron-donating butoxy group will increase the energy of the HOMO. |

| LUMO | Primarily localized on the nitro group and the benzothiazole ring. | The electron-withdrawing nitro group will decrease the energy of the LUMO. |

| HOMO-LUMO Gap | Moderate | The combined effect of the donor and acceptor groups will determine the gap size, influencing its electronic and optical properties. |

This table represents expected trends based on the electronic nature of the substituents. Specific energy values from DFT calculations are not available in the reviewed literature.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR spectra. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the benzothiazole core and the butoxy chain. The electron-withdrawing nitro group would generally lead to downfield shifts for the nearby aromatic protons.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to HOMO-LUMO transitions. The presence of the conjugated benzothiazole system and the nitro group suggests that this compound would absorb in the UV-visible region.

No specific calculated NMR or UV-Vis data for this compound were found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. scirp.orgscirp.org

For this compound, NBO analysis would reveal:

The nature of the bonds within the benzothiazole ring and the butoxy group.

The extent of electron delocalization from the oxygen of the butoxy group and the sulfur atom into the aromatic system.

The strong electron-withdrawing nature of the nitro group, evident from the charge distribution on the nitrogen and oxygen atoms.

Specific NBO analysis data for this compound is not available in the surveyed literature.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their motion and interactions with their environment, such as a solvent or a biological receptor. nih.govbiointerfaceresearch.com For this compound, MD simulations could be employed to:

Study its conformational dynamics in different solvents.

Investigate its potential to interact with biological macromolecules, such as enzymes or receptors, by simulating the protein-ligand complex.

Analyze its aggregation behavior in solution.

No published molecular dynamics simulation studies specifically for this compound were identified.

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Table 3: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Definition | Predicted Relevance for this compound |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. | A larger HOMO-LUMO gap would imply greater hardness and lower reactivity. |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from the molecule. | This would influence its behavior in charge transfer processes. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | The presence of the nitro group would likely result in a significant electrophilicity index. |

| Fukui Functions | Indicate the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. | These would highlight the reactive sites on the benzothiazole ring, the nitro group, and the butoxy chain. |

These descriptors can be calculated using DFT, but specific values for this compound are not available in the literature reviewed.

Derivatives and Analogues of 2 Butoxy 6 Nitro 1,3 Benzothiazole

Design and Synthesis of Structurally Modified Analogues

The synthetic exploration of 2-Butoxy-6-nitro-1,3-benzothiazole analogues has been a fertile ground for chemical innovation, leading to a diverse array of new compounds. These efforts have primarily focused on modifications at three key positions: the alkoxy chain at C-2, the nitro group at C-6, and other positions on the benzene (B151609) ring. Furthermore, the integration of other heterocyclic systems has led to the creation of novel hybrid molecules.

Variations of the Alkoxy Chain at C-2

The alkoxy group at the C-2 position of the benzothiazole (B30560) ring is a key site for structural modification. A general and effective method for introducing a variety of alkoxy chains involves the reaction of 2-chloro-6-nitro-1,3-benzothiazole with a corresponding alcohol in the presence of a base. This nucleophilic substitution reaction allows for the facile synthesis of a series of 2-alkoxy-6-nitro-1,3-benzothiazole derivatives with varying chain lengths and branching.

For instance, reacting 2-chloro-6-nitro-1,3-benzothiazole with different alcohols such as methanol, ethanol (B145695), propanol, and butanol yields the corresponding 2-methoxy, 2-ethoxy, 2-propoxy, and 2-butoxy derivatives. The reaction conditions are typically mild, often carried out at room temperature or with gentle heating. The choice of base can vary, with common options including sodium hydroxide (B78521) or potassium carbonate.

Another synthetic route involves the S-alkylation of 6-nitro-1,3-benzothiazole-2(3H)-thione. This approach provides an alternative pathway to introduce diverse functionalities, although it proceeds through a different intermediate. The thione starting material can be alkylated at the sulfur atom, followed by subsequent chemical transformations to yield the desired 2-alkoxy derivatives.

Modifications and Substitutions on the Nitro Group (e.g., Reduction to Amine)

The nitro group at the C-6 position is a versatile functional group that can be readily transformed into other substituents, most notably an amino group. The reduction of the nitro group is a common and well-established chemical transformation. This is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon.

The resulting 6-amino-2-butoxy-1,3-benzothiazole is a key intermediate for further derivatization. The newly formed amino group can undergo a wide range of reactions, including acylation, sulfonylation, and diazotization, allowing for the introduction of a vast array of functional groups at the C-6 position. For example, acylation with various acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. Diazotization of the amino group followed by Sandmeyer or related reactions opens up pathways to introduce halogens, cyano groups, and other functionalities.

Substituent Effects at Other Positions of the Benzene Ring (e.g., C-4, C-5, C-7)

The introduction of substituents at other positions of the benzene ring (C-4, C-5, and C-7) can significantly influence the electronic properties and reactivity of the benzothiazole core. The synthesis of these derivatives often starts from appropriately substituted anilines. For example, to introduce a substituent at the C-4 position, a 3-substituted aniline (B41778) would be used as the starting material in the classical benzothiazole synthesis, which typically involves reaction with a thiocyanate (B1210189) salt and subsequent cyclization.

Hybrid Molecules Incorporating Other Heterocyclic Systems

To explore novel chemical space and potentially new properties, hybrid molecules have been designed and synthesized by incorporating other heterocyclic systems onto the 2-alkoxy-6-nitro-1,3-benzothiazole framework. This can be achieved by linking another heterocycle to the benzothiazole core, often through a flexible or rigid linker.

One common strategy involves the derivatization of the 6-amino-2-alkoxy-1,3-benzothiazole intermediate. The amino group can be used as a handle to attach other heterocyclic moieties. For example, condensation reactions with heterocyclic aldehydes or ketones can lead to the formation of Schiff base-linked hybrid molecules. Alternatively, the amino group can be used to construct a new heterocyclic ring fused to the benzothiazole system or linked via a side chain. For instance, reaction with appropriate reagents can lead to the formation of imidazole, triazole, or other heterocyclic rings. nih.gov

Another approach involves the synthesis of molecules where the benzothiazole unit is directly fused to another heterocyclic ring. These synthetic strategies often require multi-step sequences and careful selection of starting materials and reaction conditions to achieve the desired molecular architecture. The resulting hybrid molecules possess the combined chemical features of both heterocyclic systems, potentially leading to unique reactivity and properties.

Comparative Chemical Reactivity Studies of Analogues

Comparative studies of the chemical reactivity of these analogues provide valuable insights into how structural modifications influence their behavior in chemical reactions. These studies often focus on comparing reaction rates, yields, and the nature of the products formed under specific conditions.

For example, the reactivity of the alkoxy group at the C-2 position towards nucleophilic displacement can be compared across a series of analogues with different substituents on the benzene ring. The presence of electron-withdrawing groups, such as a nitro group, is expected to activate the C-2 position towards nucleophilic attack, making the alkoxy group a better leaving group. Conversely, electron-donating groups would likely decrease the reactivity.

Similarly, the reactivity of the nitro group at the C-6 position towards reduction can be influenced by other substituents on the ring. The ease of reduction can be quantitatively assessed by monitoring the reaction progress under standardized conditions for a series of analogues.

Furthermore, the acidity of the N-H proton in related 2(3H)-benzothiazolone systems, which can be formed via hydrolysis of the 2-alkoxy group, is also a subject of comparative studies. The pKa values of these compounds can be determined and correlated with the electronic effects of the substituents on the benzene ring.

Structure-Property Relationship Studies in a Chemical Context

Structure-property relationship (SPR) studies in a chemical context aim to establish a correlation between the molecular structure of the analogues and their observable chemical properties, such as electronic properties, synthetic yields, and reaction kinetics, without considering any pharmacological implications.

Electronic Properties: The electronic properties of the analogues can be investigated using both experimental and computational methods. scirp.org Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can reveal how structural modifications affect the electronic transitions within the molecule. For instance, the position of the absorption and emission maxima can be correlated with the nature and position of the substituents. rsc.org Computational studies, using methods like Density Functional Theory (DFT), can provide deeper insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. scirp.org These calculated parameters can be used to rationalize the observed chemical reactivity and other properties. scirp.org

Synthetic Yields and Reaction Kinetics: SPR studies can also be applied to understand how structural variations affect the outcomes of chemical reactions. By systematically varying the substituents and reaction conditions, it is possible to build models that correlate the structure of the starting materials with the yields of the products and the rates of the reactions. For example, Hammett plots can be constructed to quantify the effect of substituents on the rate of a particular reaction, providing valuable information about the reaction mechanism.

The table below presents a summary of representative derivatives and the typical synthetic approaches used.

| Derivative Type | Modification Site | General Synthetic Approach | Key Intermediates |

| 2-Alkoxy Analogues | C-2 Alkoxy Chain | Nucleophilic substitution of 2-chloro-6-nitro-1,3-benzothiazole with various alcohols. | 2-Chloro-6-nitro-1,3-benzothiazole |

| 6-Amino Derivatives | C-6 Nitro Group | Reduction of the nitro group using agents like SnCl₂/HCl or catalytic hydrogenation. | This compound |

| Ring-Substituted Analogues | C-4, C-5, C-7 | Synthesis from appropriately substituted anilines via classical benzothiazole formation. | Substituted 2-aminothiophenols |

| Hybrid Molecules | Various | Condensation or cyclization reactions involving the 6-amino group or other functional handles. | 6-Amino-2-alkoxy-1,3-benzothiazole |

Advanced Applications in Chemical Sciences

Utilization as Synthetic Intermediates and Building Blocks in Organic Synthesis

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry and materials science, and 2-Butoxy-6-nitro-1,3-benzothiazole serves as a valuable precursor for the synthesis of a diverse array of more complex molecules. The presence of the butoxy group at the 2-position and the nitro group on the benzene (B151609) ring allows for selective chemical transformations, making it a versatile intermediate.

The reactivity of the 2-alkoxy substituent enables nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This is a key strategy for the synthesis of 2-substituted benzothiazoles, which are known to possess a wide range of biological activities and are used as key intermediates in fine organic synthesis. nih.gov The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized. This amino group can undergo a variety of reactions, such as diazotization, acylation, and condensation with aldehydes, to create a library of novel benzothiazole derivatives. upm.edu.myrjpbcs.com For instance, the reduction of the nitro group in 6-nitro-2-(substituted-phenyl)benzothiazoles with tin(II) chloride is a common method to produce the corresponding 6-amino derivatives. mdpi.com

Moreover, the benzothiazole ring itself can be a target for functionalization. The easy modification of the benzene ring of the benzothiazole moiety allows for its consideration as a highly reactive building block for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles. rsc.org The synthesis of various Schiff-bases of benzothiazole has been achieved through the condensation of 2-amino-6-nitrobenzothiazole (B160904) with different aldehydes, demonstrating the utility of the nitro-substituted benzothiazole core as a platform for generating diverse molecular architectures. upm.edu.my

Table 1: Synthetic Transformations of Nitrobenzothiazole Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 6-Nitro-2-(substituted-phenyl)benzothiazoles | SnCl₂ / HCl | 6-Amino-2-(substituted-phenyl)benzothiazoles | mdpi.com |

| 2-Amino-6-nitrobenzothiazole | Aromatic aldehydes / Ethanol (B145695) | Schiff-bases of benzothiazole | upm.edu.my |

| 2-Aminobenzothiazole | Nitric acid / Sulfuric acid | 2-Amino-6-nitrobenzothiazole | rjpbcs.com |

Potential in Materials Science and Optoelectronic Applications

The unique electronic properties of the this compound scaffold, arising from the combination of the electron-donating butoxy group and the electron-withdrawing nitro group, make it an attractive candidate for applications in materials science, particularly in the field of optoelectronics.

Fluorescent Chromophores and Luminescent Materials

Benzothiazole derivatives are known for their luminescent properties and have been investigated for their potential as fluorescent brightening agents and as components in organic light-emitting diodes (OLEDs). rsc.org The presence of both electron-donating and electron-withdrawing groups in a molecule can lead to intramolecular charge transfer (ICT), which is often associated with strong fluorescence. In the case of this compound, the butoxy group acts as an electron donor and the nitro group as a strong electron acceptor, creating a "push-pull" system that can enhance its chromophoric and luminescent properties.

Studies on related nitroaryl-benzothiazole derivatives have shown that these compounds can be fluorescent. For example, certain 2-(nitroaryl)benzothiazole derivatives have been developed as fluorogenic substrates. nih.gov While specific data on the fluorescence of this compound is not widely available, the structural motifs present suggest a high potential for luminescence. The emission properties can be tuned by modifying the substituents on the benzothiazole core, offering a pathway to design new fluorescent materials with desired characteristics.

Organic Optoelectronic Devices (e.g., Polymer Solar Cells - general benzothiazole derivatives)

The benzothiazole core is a component in various organic electronic materials. Benzothiadiazole (a related heterocyclic system) is a well-known electron-deficient unit used in the construction of conjugated polymers for organic solar cells (OSCs). nih.gov These polymers often exhibit broad absorption spectra and high power conversion efficiencies. The electron-withdrawing nature of the benzothiazole moiety, enhanced by the nitro group in this compound, makes it a potential building block for acceptor materials in organic photovoltaic devices.

The general class of C-2-substituted benzothiazoles has been explored as optically active materials. nih.gov In the context of polymer solar cells, benzothiazole-containing polymers have been designed as wide band gap donors. By pairing these with suitable acceptor materials, efficient solar cells can be fabricated. The performance of these devices is highly dependent on the molecular structure of the benzothiazole derivative, which influences factors like energy levels, charge mobility, and film morphology.

Supramolecular Chemistry and Metal-Organic Frameworks (utilizing nitrobenzothiazole ligands)

The field of supramolecular chemistry and the development of metal-organic frameworks (MOFs) represent another promising area for the application of nitrobenzothiazole derivatives. MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs can be tuned by the choice of the metal and the organic linker.

While direct studies on this compound as a ligand in MOFs are scarce, research on related nitro-functionalized ligands provides valuable insights. Nitro-functionalized chromium terephthalate (B1205515) MOFs have been shown to act as multifunctional solid acids for the synthesis of benzimidazoles, demonstrating the catalytic potential of MOFs containing nitro groups. nih.gov Furthermore, MOFs constructed with nitrogen-rich ligands have been explored as electrochemical sensors for the detection of nitrobenzene. upm.edu.my The nitrogen and sulfur atoms in the benzothiazole ring, along with the oxygen atoms of the nitro group in this compound, offer potential coordination sites for metal ions, making it a candidate for the design of novel MOFs with interesting catalytic, sensing, or gas storage properties. The unique properties of MOFs, such as high surface area and tunable porosity, can facilitate chemical reactions and interactions with guest molecules. rsc.org

Role in Analytical Chemistry Methodologies (Non-Clinical)

The distinct chemical properties of this compound and its derivatives also lend themselves to applications in analytical chemistry.

Development of Reagents for Chemical Analysis

Substituted benzothiazoles have been utilized in the development of reagents for various analytical purposes. For instance, 2-amino-6-nitrobenzothiazole has been employed as a model analyte for the voltammetric determination of electrochemically reducible organic substances. sigmaaldrich.com This suggests that the nitrobenzothiazole core can be electrochemically active and thus suitable for the development of electrochemical sensors.

Furthermore, 2-(nitroaryl)benzothiazole derivatives have been synthesized and evaluated as fluorogenic substrates for the detection of nitroreductase activity. nih.gov This application, although demonstrated in a biological context, highlights the potential of nitrobenzothiazole compounds to act as "turn-on" fluorescent probes. The reduction of the nitro group to an amino group can lead to a significant change in the fluorescence properties of the molecule, a principle that can be adapted for the detection of various analytes or enzymatic activities in non-clinical settings. The development of such probes can offer high sensitivity and selectivity for chemical analysis.

Methodologies for Detection and Quantification in Environmental or Industrial Samples

The detection and quantification of this compound in environmental and industrial matrices necessitate robust analytical methodologies. Due to its predicted semi-volatile nature and increased lipophilicity (logP ≈ 2.8–3.5), resulting from the butoxy group, methods involving chromatographic separation coupled with sensitive detection are most appropriate. vulcanchem.com The presence of a nitro group and the benzothiazole core suggests that techniques commonly used for the analysis of nitroaromatic compounds and other benzothiazole derivatives can be adapted for this specific analyte.

Sample preparation is a critical step to isolate and concentrate this compound from complex sample matrices such as industrial wastewater or environmental water bodies. The selection of an appropriate sample preparation technique depends on the sample type and the concentration of the analyte.

For aqueous samples, solid-phase extraction (SPE) is a highly effective technique. Polymeric sorbents have been shown to be efficient for the extraction of various benzothiazoles from wastewater. The choice of sorbent and elution solvents would need to be optimized to ensure a high recovery of the target compound. Given its chemical structure, a reversed-phase sorbent would be a suitable choice.

Alternatively, liquid-liquid extraction (LLE) using a non-polar solvent could be employed, particularly for samples with higher concentrations of the analyte. The choice of extraction solvent should be guided by the polarity of this compound.

Following extraction, the analysis is typically performed using hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds. For this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. The mass spectrometer can be operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The fragmentation pattern of the molecule under electron ionization (EI) would provide characteristic ions for its unambiguous identification and quantification.

Table 1: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

| Parameter | Recommended Setting |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Matrix | Industrial Wastewater, Environmental Water |

| Extraction Method | Solid-Phase Extraction (SPE) with a polymeric sorbent or Liquid-Liquid Extraction (LLE) with a non-polar solvent |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Detection Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

| Anticipated Performance | Limit of Detection (LOD) in the low ng/L range; Linearity over 2-3 orders of magnitude |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is another highly suitable technique, particularly given the polarity of the nitro group. Reversed-phase liquid chromatography would be the method of choice, using a C18 or similar column. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the possible addition of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

Electrospray ionization (ESI) is a common ionization source for LC-MS analysis of polar and semi-polar compounds. Depending on the pH of the mobile phase, this compound could be detected in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity through selected reaction monitoring (SRM).

Table 2: Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Method Parameters

| Parameter | Recommended Setting |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Industrial Wastewater, Environmental Water |

| Extraction Method | Solid-Phase Extraction (SPE) with a polymeric sorbent |

| LC Column | 150 mm x 2.1 mm ID, 3.5 µm particle size, C18 stationary phase |

| Mobile Phase | Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes for optimization |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Anticipated Performance | Limit of Detection (LOD) in the sub-ng/L to low ng/L range; High selectivity and wide linear dynamic range |

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic routes for 2-Butoxy-6-nitro-1,3-benzothiazole is a key focus in modern chemistry, aiming to minimize the environmental impact of its production. rsc.org

Solvent-Free and Aqueous Medium Reactions

A significant stride in green chemistry is the move away from volatile and often toxic organic solvents. For the synthesis of benzothiazole (B30560) derivatives, solvent-free conditions have proven to be highly effective. researchgate.net Research has demonstrated that the reaction of 2-aminothiophenol (B119425) with various benzoyl chlorides can proceed efficiently at room temperature without any solvent, leading to excellent yields and significantly shorter reaction times. researchgate.net This approach not only eliminates the need for solvents but also simplifies the work-up procedure. researchgate.net

In some cases where a solvent is necessary for solid reactants, the use of water or ethanol (B145695) is a much greener alternative to hazardous solvents like acetonitrile (B52724). rsc.orgmdpi.com For instance, the synthesis of 2-substituted benzothiazoles has been successfully carried out in ethanol. mdpi.com The use of aqueous media is another promising eco-friendly approach, with some methods demonstrating the cyclization of 2-aminothiophenols in water to produce benzothiazole derivatives. rsc.org

The following table summarizes various solvent conditions used in the synthesis of benzothiazole derivatives:

| Reaction Condition | Reactants | Catalyst/Reagent | Solvent | Key Advantages |

| Room Temperature | 2-aminothiophenol, aromatic benzoyl chlorides | None | Solvent-free | Excellent yields, short reaction times, simple procedure |

| Reflux | 2-aminothiophenol, aldehydes | SnCl₂·2H₂O | Ethanol | Good yields |

| Room Temperature | o-iodothiobenzanilide derivatives | Pd/C | - | Ligand-free, additive-free, mild conditions |

| Aqueous | 2-aminothiophenols, tetramethylthiuram disulfide | None | Water | Metal/ligand-free, excellent yield, short reaction time |

Use of Reusable Catalysts

The development and application of reusable catalysts are central to sustainable synthesis, as they reduce waste and production costs. In the synthesis of benzothiazole derivatives, a variety of reusable catalysts have been explored with considerable success.

Heterogeneous catalysts, such as nickel-doped LaMnO3 perovskites, have been employed for the synthesis of related imidazole[2,1-b]benzothiazoles. nih.gov These perovskite catalysts can be recycled up to three times while maintaining their structural integrity, demonstrating their potential for sustainable processes. nih.gov Similarly, ZnO-beta zeolite has been used as a heterogeneous catalyst for the synthesis of benzothiazole derivatives, offering high yields, simplicity, and reusability. ekb.eg

Nanoparticle catalysts also play a significant role. For example, zinc sulfide (B99878) nanoparticles have been used to achieve high yields of benzothiazoles in short reaction times under solvent-free conditions. ekb.eg Another study utilized nickel oxide (NiO) nanorods as a catalyst in ethanol. ekb.eg The use of graphitic carbon nitride (g-C3N4) as a metal-free, recyclable photocatalyst under visible light irradiation has also been reported to produce 2-arylbenzothiazoles with excellent yields and the ability to be reused multiple times without significant loss of activity. researchgate.net

The table below highlights some of the reusable catalysts employed in the synthesis of benzothiazole derivatives:

| Catalyst | Reactants | Solvent | Key Features |

| Nickel-doped LaMnO3 perovskites | Acetophenones, 2-aminobenzothiazoles | Chlorobenzene | Recyclable up to 3 times |

| ZnO-beta zeolite | 2-aminothiophenol, various aldehydes | - | High yield, simplicity, reusability |

| Zinc sulphide nanoparticles | 2-aminothiophenol, benzaldehyde (B42025) derivatives | Solvent-free | High yield, short reaction time, recyclable |

| Graphitic carbon nitride (g-C3N4) | 2-aminothiophenol derivatives, aromatic aldehydes | - | Metal-free, recyclable, visible light irradiation |

Microwave and Ultrasonic-Assisted Synthesis

To enhance reaction rates and improve energy efficiency, alternative energy sources like microwave and ultrasonic irradiation have been successfully applied to the synthesis of benzothiazole derivatives.

Microwave-assisted synthesis has been shown to significantly shorten reaction times compared to conventional heating methods. nih.govbau.edu.tr For instance, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was achieved rapidly and efficiently under microwave irradiation. nih.govbau.edu.tr This technique has also been used for the one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, demonstrating high efficiency and reduced reaction times. clockss.org In some cases, microwave-assisted synthesis can be conducted in the absence of a catalyst, further contributing to its green credentials. clockss.org

Ultrasound-assisted synthesis is another energy-efficient method that has been employed. nih.gov The rapid synthesis of benzothiazoles has been achieved by the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature in solvent-free conditions, resulting in excellent yields. ekb.eg This method is considered environmentally friendly and is performed under mild conditions. ekb.eg The use of ultrasound has also been highlighted in the one-pot, three-component synthesis of other heterocyclic compounds, showcasing its potential for creating complex molecules efficiently. nih.gov

Atom Economy and Reaction Efficiency Considerations

Reaction efficiency is often measured by the yield and reaction time. Many of the green synthetic methods developed for benzothiazole derivatives report high to excellent yields, often in the range of 80-97%. researchgate.netmdpi.com For example, a solvent-free synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and benzoyl chlorides afforded yields of 61-100% in just 1-3 minutes. researchgate.net Similarly, the use of certain catalysts has led to outstanding yields in remarkably short reaction times, such as 90-97% returns in 5-27 minutes. mdpi.com

Waste Reduction and Energy Minimization in Production

Minimizing waste and energy consumption are crucial for the sustainable production of this compound.

The adoption of solvent-free reaction conditions is a primary strategy for waste reduction, as it eliminates solvent waste, which is a major contributor to chemical waste streams. researchgate.netekb.eg The use of reusable catalysts also significantly reduces waste by avoiding the disposal of spent catalysts after each reaction cycle. nih.govresearchgate.net Furthermore, one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, minimize the generation of intermediate waste and reduce the need for separation and purification steps. pharmacyjournal.in

Q & A

Q. What are the established synthetic routes for 2-Butoxy-6-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of a benzothiazole precursor. A scalable approach includes:

Nitration Step : Treat 2-chloro-1,3-benzothiazole with concentrated H₂SO₄ and potassium nitrate (KNO₃) at 0°C, followed by gradual warming to room temperature. This yields 2-chloro-6-nitro-1,3-benzothiazole .

Alkoxylation : Substitute the chlorine atom with a butoxy group via nucleophilic aromatic substitution (SNAr) using sodium butoxide in a polar aprotic solvent (e.g., DMF) under reflux.

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust stoichiometry (e.g., 1.1 equivalents of KNO₃ for complete nitration) .

- Purify intermediates via column chromatography or recrystallization.

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, KNO₃, 0°C → RT, 18 h | ~75 | |

| Alkoxylation | NaOBut, DMF, reflux, 6 h | ~60 | [General SNAr Protocol] |

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- X-ray Crystallography : Resolve crystal structure to confirm nitro and butoxy substituent positions (e.g., compare with analogous benzothiazole derivatives in Acta Crystallographica reports) .

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., deshielded protons adjacent to nitro groups).

- ¹³C NMR : Verify nitro (C-NO₂) and ether (C-O) carbon signals.

- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns.

Note : Cross-validate purity using HPLC (>95% purity threshold) with a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer :

- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent nitro group degradation .

- Decomposition Risks :

- Hydrolysis: Avoid aqueous environments at high pH (nitro groups are sensitive to nucleophilic attack).

- Thermal Stability: Conduct TGA/DSC analysis to identify decomposition thresholds (>150°C typically safe) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of benzothiazole derivatives be resolved?

Methodological Answer : Discrepancies often arise from impurities or assay variability. To address this:

Purity Validation : Use HPLC-MS to confirm compound integrity before biological testing .

Assay Cross-Validation : Compare results across multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) .

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro vs. amino groups) to isolate contributing factors .

Example : If a study reports weak antimicrobial activity, verify if trace solvents (e.g., DMF residuals) inhibit microbial growth .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for SNAr reactions.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro-adjacent carbon) prone to nucleophilic attack .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess solvation energy barriers.

Case Study : MEP analysis of 2-chloro-6-nitro-1,3-benzothiazole shows high positive charge density at C2, rationalizing its reactivity in alkoxylation .

Q. How can researchers design experiments to study the compound’s photostability for potential optoelectronic applications?

Methodological Answer :

UV-Vis Spectroscopy : Monitor absorbance changes under controlled UV irradiation (e.g., 254 nm) to track degradation.

Quantum Yield Calculation : Measure fluorescence emission before/after light exposure to quantify photodegradation rates.

Radical Trapping : Add antioxidants (e.g., BHT) to assess if degradation is radical-mediated .

Table 2 : Photostability Experimental Design

| Parameter | Condition | Measurement Tool |

|---|---|---|

| Light Source | UV lamp (254 nm) | UV-Vis Spectrophotometer |

| Exposure Time | 0, 1, 3, 6 h | HPLC-MS |

| Radical Inhibition | With/without 0.1% BHT | Fluorescence Spectroscopy |

Q. What strategies can reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer :

Solubility Screening : Use a standardized shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and hexane.

Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess entropy-driven effects.

Co-solvency Studies : Blend solvents (e.g., ethanol/water) to identify synergistic solubility enhancement.

Note : Contradictions may stem from impurities or polymorphic forms; characterize crystals via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.